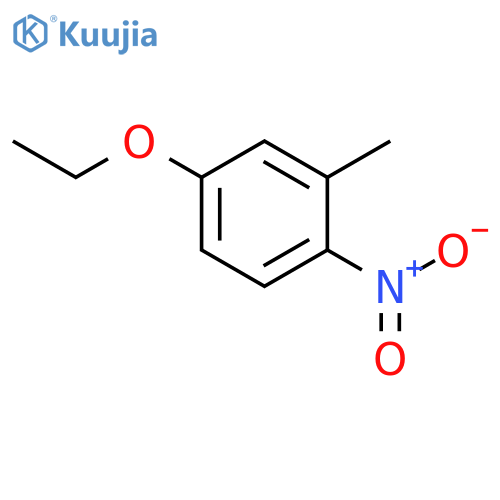

Cas no 52177-06-7 (4-ethoxy-2-methyl-1-nitrobenzene)

52177-06-7 structure

商品名:4-ethoxy-2-methyl-1-nitrobenzene

CAS番号:52177-06-7

MF:C9H11NO3

メガワット:181.18854

CID:829490

4-ethoxy-2-methyl-1-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 4-ethoxy-2-methyl-1-nitrobenzene

- Benzene, 4-ethoxy-2-methyl-1-nitro-

- Ethyl 3-methyl-4-nitrophenyl ether

- LogP

-

計算された属性

- せいみつぶんしりょう: 181.07393

じっけんとくせい

- PSA: 52.37

4-ethoxy-2-methyl-1-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737288-100mg |

4-Ethoxy-2-methyl-1-nitrobenzene |

52177-06-7 | 98% | 100mg |

¥1092.00 | 2024-05-10 | |

| Crysdot LLC | CD12065509-1g |

4-Ethoxy-2-methyl-1-nitrobenzene |

52177-06-7 | 97% | 1g |

$518 | 2024-07-24 | |

| Crysdot LLC | CD12065509-5g |

4-Ethoxy-2-methyl-1-nitrobenzene |

52177-06-7 | 97% | 5g |

$1414 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737288-1g |

4-Ethoxy-2-methyl-1-nitrobenzene |

52177-06-7 | 98% | 1g |

¥3661.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737288-5g |

4-Ethoxy-2-methyl-1-nitrobenzene |

52177-06-7 | 98% | 5g |

¥11200.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737288-250mg |

4-Ethoxy-2-methyl-1-nitrobenzene |

52177-06-7 | 98% | 250mg |

¥1820.00 | 2024-05-10 |

4-ethoxy-2-methyl-1-nitrobenzene 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

52177-06-7 (4-ethoxy-2-methyl-1-nitrobenzene) 関連製品

- 17484-36-5(4-Methyl-3-nitroanisole)

- 22424-58-4(5-Benzoxy-2-nitrotoluene)

- 24239-67-6(4-Benzyloxy-2-nitrotoluene)

- 112880-83-8(Benzene,2-methyl-1-nitro-4-phenoxy-)

- 5367-32-8(4-methoxy-2-methyl-1-nitro-benzene)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量